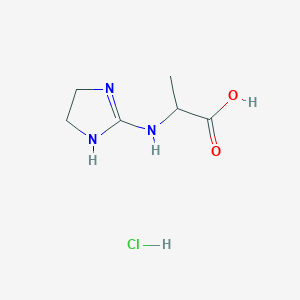
N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride
Übersicht
Beschreibung
N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride (MPMP) is an organic compound that is widely used in biological and medicinal research. It is a versatile compound that can be used for a variety of purposes, including as a neurotransmitter, a reagent for chemical synthesis, and a building block for organic materials. MPMP is a white, crystalline solid that is soluble in water and has a low melting point. It is also relatively stable, making it an ideal choice for laboratory experiments.
Wirkmechanismus
N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride acts as a neurotransmitter by binding to postsynaptic receptors on neurons. This binding triggers a cascade of biochemical reactions that lead to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This release of neurotransmitters causes changes in the electrical activity of the neuron, which can ultimately lead to changes in behavior and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which can lead to improved mood, increased motivation, and improved cognitive function. It has also been shown to increase the activity of enzymes involved in the metabolism of drugs, which can lead to improved drug efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is relatively stable, making it ideal for use in long-term experiments. It is also soluble in aqueous solutions, making it easy to use in a variety of applications. However, it is important to note that this compound is a toxic compound and should be handled with caution.
Zukünftige Richtungen
N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride has a wide range of potential applications in the field of biological and medicinal research. It could be used to further study the mechanism of action of neurotransmitters and their role in behavior and cognition. It could also be used to study the metabolism of drugs, as well as to develop new drugs. Additionally, this compound could be used in the development of organic materials and in the synthesis of new compounds. Finally, this compound could be used to study the effects of environmental pollutants on the nervous system.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride has been used in a variety of scientific research applications, including as a neurotransmitter, a reagent for chemical synthesis, and a building block for organic materials. It has been used in the study of the nervous system, as well as in the study of drug metabolism and drug delivery. It has also been used in the study of enzyme inhibitors and in the development of new drugs.
Eigenschaften
IUPAC Name |
N-methyl-3-(2-phenylimidazol-1-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-14-8-5-10-16-11-9-15-13(16)12-6-3-2-4-7-12;;/h2-4,6-7,9,11,14H,5,8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCGBZLKVSUXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C=CN=C1C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline](/img/structure/B1389094.png)
![N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389096.png)





![N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine](/img/structure/B1389103.png)
![N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine](/img/structure/B1389108.png)
![N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine](/img/structure/B1389109.png)
![5-Chloro-N-[2-(4-ethylphenoxy)propyl]-2-methylaniline](/img/structure/B1389110.png)


